molecular formula C5H4N4 B1282154 Pyrimidin-2-ylcyanamide CAS No. 4425-54-1

Pyrimidin-2-ylcyanamide

Cat. No. B1282154
CAS RN: 4425-54-1
M. Wt: 120.11 g/mol
InChI Key: DRYYOLGDWVJUCL-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylcyanamide is a chemical moiety that is present in various pharmacologically relevant compounds. It is a part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in many biological processes as they are components of nucleotides in the genetic material of organisms.

Synthesis Analysis

The synthesis of compounds containing the pyrimidin-2-ylcyanamide moiety can be complex and diverse. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores, has been reported to be achieved via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, representing a green approach with step economy and easy purification . Another synthesis method involves the coupling reaction of an aryldiazonium salt with a specific isothiourea followed by intramolecular cyclization to produce 2H-pyrimido[4,5-e][1,2,4]triazin-3-ylidenecyanamides .

Molecular Structure Analysis

The molecular structure of compounds containing pyrimidin-2-ylcyanamide can be elucidated using various spectroscopic methods. For example, a compound with the pyrimidin-2-yl moiety was characterized using FTIR, 1HNMR, and UV-Visible spectroscopy, and the data were compared with theoretical methods such as Density Functional Theory (DFT) . The crystal structure of related compounds can also be determined, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Pyrimidin-2-ylcyanamide derivatives can undergo various chemical reactions. For instance, pyrimidin-2-yl sulfonates have been used in cross-coupling reactions with phenols and anilines to produce C2-aryloxy- and arylaminopyrimidines under mild conditions . These reactions expand the functionalization possibilities of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-ylcyanamide derivatives can be predicted using computational tools such as Swiss ADME for ADMET properties . Experimental studies, such as antimicrobial activity assays, can also provide information on the biological properties of these compounds . Additionally, the molecular docking studies can predict the potential biological targets and the mode of action of these compounds .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including Pyrimidin-2-ylcyanamide, have been found to display a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are tested through their response against the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application: 2-aminopyrimidine derivatives, which include Pyrimidin-2-ylcyanamide, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application: The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps . Their in vitro activities were tested using microplate assays .
  • Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .

3. Antimicrobial Applications

  • Summary of Application: Pyrimidines, including Pyrimidin-2-ylcyanamide, have been found to display a range of pharmacological effects including antimicrobial activities . These effects are attributed to their inhibitory response against the growth and proliferation of various microorganisms .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The antimicrobial effects of pyrimidines are tested through their response against the growth and proliferation of various microorganisms .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antimicrobial activities with minimum toxicity .

4. Anticancer Applications

  • Summary of Application: Pyrimidines, including Pyrimidin-2-ylcyanamide, have been found to display a range of pharmacological effects including anticancer activities . These effects are attributed to their inhibitory response against the growth and proliferation of various cancer cells .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The anticancer effects of pyrimidines are tested through their response against the growth and proliferation of various cancer cells .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anticancer activities with minimum toxicity .

5. Antihypertensive Applications

  • Summary of Application: Pyrimidines, including Pyrimidin-2-ylcyanamide, have been found to display a range of pharmacological effects including antihypertensive activities . These effects are attributed to their inhibitory response against the growth and proliferation of various blood vessels .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The antihypertensive effects of pyrimidines are tested through their response against the growth and proliferation of various blood vessels .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antihypertensive effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antihypertensive activities with minimum toxicity .

6. Antioxidant Applications

  • Summary of Application: Pyrimidines, including Pyrimidin-2-ylcyanamide, have been found to display a range of pharmacological effects including antioxidant activities . These effects are attributed to their inhibitory response against the growth and proliferation of various free radicals .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The antioxidant effects of pyrimidines are tested through their response against the growth and proliferation of various free radicals .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antioxidant activities with minimum toxicity .

Safety And Hazards

The safety and hazards of Pyrimidin-2-ylcyanamide are not explicitly mentioned in the retrieved papers. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

pyrimidin-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYYOLGDWVJUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-2-ylcyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EV Koroleva, ZV Ignatovich, SV Ignatovich… - Russian Journal of …, 2011 - Springer
Substituted o- and p-nitroanilines and m-benzylaminoanilines in the reaction with cyanamide failed to yield the corresponding arylguanidines, and in the presence of 3-dimethylamino-1-…
Number of citations: 5 link.springer.com
N Prakash, M Elamaran, N Ingarsal - Chem. Sci. Trans, 2015 - e-journals.in
… Structure of structure of pyrimidin-2-ylcyanamide Here we report the synthesis of 4,6-diaryl-3,4-dihydro-2-cyanoiminopyrimidines by the reaction of α,β-unsaturated ketones derived from …
Number of citations: 4 www.e-journals.in
AS Shestakov, NV Gusakova, KS Shikhaliev… - Russian journal of …, 2006 - Springer
… In fact, naphthalene-1,8-diamine (XIV) reacted with pyrimidin-2-ylcyanamide I and benzoylcyanamides to afford 1H-perimidin-2-amine derivatives XV (Scheme 5). …
Number of citations: 7 link.springer.com
MC Rosales-Hernández… - Current Organic …, 2023 - ingentaconnect.com
… The o-Aminophenol reacted with pyrimidin-2-ylcyanamide under harsher conditions (DMF reflux) and with more prolonged reaction time (11 h) to give pyrimidin-2-ylABO 58b in 47% …
Number of citations: 5 www.ingentaconnect.com
O Galayev, Y Garazd, M Garazd, R Lesyk - European Journal of Medicinal …, 2015 - Elsevier
A series of novel 7-hydroxy-8-methyl-coumarins with indole, pyrimidine, pyrazole, pyran, tetrazolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazol, 2-oxo-1,2-dihydropyridine and …
Number of citations: 25 www.sciencedirect.com
ЕВ Королева, ЖВ Игнатович, СВ Игнатович… - Журнал органической …, 2011 - elibrary.ru
Замещенные о-и п-нитроанилины и м-бензиламиноанилины в реакции с цианамидом не дают соответствующих арилгуанидинов, а в присутствии 3-диметиламино-1-(3-…
Number of citations: 4 elibrary.ru

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